molecular formula C11H11IN2 B1607448 1-Methyl-4,4'-bipyridinium iodide CAS No. 38873-01-7

1-Methyl-4,4'-bipyridinium iodide

Cat. No. B1607448
CAS RN: 38873-01-7
M. Wt: 298.12 g/mol
InChI Key: FYDHONWPYXLQDF-UHFFFAOYSA-M
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Description

1-Methyl-4,4’-bipyridinium iodide, also known as 1-Methyl-4,4’-bipyridinium diiodide, is a chemical compound with the molecular formula C11H12I2N2 . It is a quaternary ammonium salt with a pyridinium cation and iodide anion . This compound has potential applications in the field of chemical biology and medicinal chemistry due to its ability to bind to specific biological targets .

Scientific Research Applications

  • Adsorption and Environmental Applications : 1-Methyl-4,4'-bipyridinium iodide has been utilized in the synthesis of supramolecular structures for environmental applications. For instance, a study demonstrated its use in a novel compound that effectively adsorbs dyes like methylene blue and Rhodamine B from wastewater, highlighting its potential in addressing environmental issues (Du et al., 2015).

  • Electrochromic Properties : This compound has shown promising electrochromic properties. In one study, asymmetric mono cationic 4,4'-bipyridinium derivatives, including 1-methyl-4,4'-bipyridinium iodide, displayed electrochromic behavior from blue to transparent yellow. These properties were utilized in solid-state electrochromic cells, indicating potential applications in display technologies and smart windows (Kim et al., 2010).

  • Photochromic Metal Complexes : The photochromism of 1-Methyl-4,4'-bipyridinium and its metal complexes has been a subject of interest. A study explored these compounds' photochromic behavior and their physicochemical stability. Such research indicates potential applications in the field of photonics and molecular electronics (Lv et al., 2012).

  • Supramolecular Chemistry : The use of 1-Methyl-4,4'-bipyridinium iodide in the cation-templated synthesis of polyiodides has been investigated. It demonstrates the compound's role in supramolecular chemistry, particularly in the selective formation of iodine-based species, showcasing its relevance in the design of novel molecular structures (García et al., 2011).

  • electrical influence, making it applicable in the development of smart materials and adaptive displays (Jordão et al., 2015).
  • Coordination Chemistry and Crystal Engineering : The compound has been used in the study of halogen bonding in crystal engineering, where it forms intricate and stable structures, demonstrating its potential in the development of new crystalline materials (Logothetis et al., 2004).

  • Photoluminescence and Photochromism : Studies on bismuth complexes based on 1-Methyl-4,4'-bipyridinium iodide have shown photoluminescence and photochromism in the solid state. These findings suggest applications in the fields of optical materials and sensors (Toma et al., 2013).

  • Synthesis of Electrochromic Materials : Research on the synthesis of star-shaped 4,4'-bipyridine derivatives, including 1-Methyl-4,4'-bipyridinium bromide, has demonstrated their use in creating multicolor solid electrochromic devices. This highlights the compound's versatility in electronic and optical device fabrication (Wang et al., 2011).

properties

IUPAC Name

1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDHONWPYXLQDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959647
Record name 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,4'-bipyridinium iodide

CAS RN

38873-01-7
Record name 1-Methyl-4,4′-bipyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38873-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bipyridinium, 1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
MA Stile - 1987 - wrap.warwick.ac.uk
1,1'-dimethy1-4,4 1 -bipyridinium dication (methyl viologen) can be reversibly reduced to a blue radical cation, either electrically or photochemically. Other alkyl viologens behave …
Number of citations: 0 wrap.warwick.ac.uk
JA Zoltewicz, LB Bloom - The Journal of Physical Chemistry, 1992 - ACS Publications
The chemical shifts of the title compound in sodium dodecyl sulfate (SDS) and in CD3OD are nearly the same and are deshielded with respect to those for a purely aqueous solution, …
Number of citations: 4 pubs.acs.org
Y Kim, SY Yang, E Kim - Journal of Nanoscience and …, 2010 - ingentaconnect.com
Asymmetric mono cationic 4,4′-bipyridiniums, 1-butyl-4,4′-bipyridinium bromide (BUBP) and 1-methyl-4,4′-bipyridinium iodide (MEBP) showed electrochromic properties from blue …
Number of citations: 8 www.ingentaconnect.com
A Miyaji, Y Amao - New Journal of Chemistry, 2020 - pubs.rsc.org
Formate dehydrogenase (CbFDH) from Candida boidinii is a useful biocatalyst for CO2 reduction to formate in the photoredox system, and consists of a visible-light sensitizer and an …
Number of citations: 7 pubs.rsc.org
S Ikeyama, T Katagiri, Y Amao - Journal of Photochemistry and …, 2018 - Elsevier
Formate dehydrogenase (FDH) is an attractive biocatalyst for converting CO 2 to formic acid in ambient conditions. FDH is applied to the catalyst for the visible-light induced CO 2 – …
Number of citations: 18 www.sciencedirect.com
D Wang, J Wang, D Moses, GC Bazan, AJ Heeger - Langmuir, 2001 - ACS Publications
Quenching of the photoluminescence from a water-soluble conjugated macromolecule, poly[5-methoxy-2-(4-sulfobutoxy)-1,4-phenylenevinylene], by neutral 4,4‘-dipyridyl and by six …
Number of citations: 205 pubs.acs.org
S Ikeyama, Y Amao - ChemCatChem, 2017 - Wiley Online Library
Formate dehydrogenase (FDH) is an attractive catalyst for the reduction of CO 2 because CO 2 is converted to formic acid by FDH at room temperature under normal pressure in neutral …
A Miyaji, Y Amao - ChemNanoMat, 2021 - Wiley Online Library
Visible‐light driven CO 2 reduction to formate with the system consisting of water‐soluble zinc tetraphneylporphyrin tetrasulfonate (ZnTPPS), formate dehydrogenase from Candida …
Number of citations: 5 onlinelibrary.wiley.com
F He, Y Tang, M Yu, S Wang, Y Li… - Advanced Functional …, 2007 - Wiley Online Library
A new method has been developed to detect the formation of carbon–carbon bonds by Diels–Alder reactions based on the fluorescence quenching of conjugated polymers. Conjugated …
Number of citations: 22 onlinelibrary.wiley.com
S Ikeyama, Y Amao - New Journal of Chemistry, 2018 - pubs.rsc.org
One-electron reduced bipyridinium salt (BP) acts as a co-enzyme for formate dehydrogenase (FDH) from Candida boidinii in CO2 reduction to formic acid. By using BPwith a carbamoyl …
Number of citations: 8 pubs.rsc.org

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